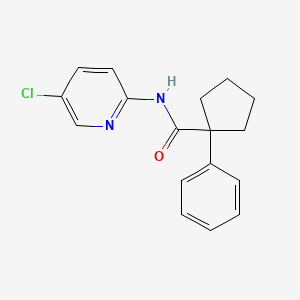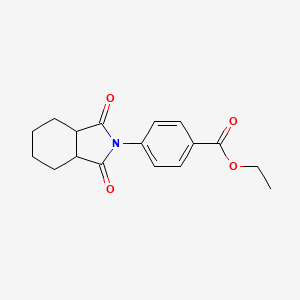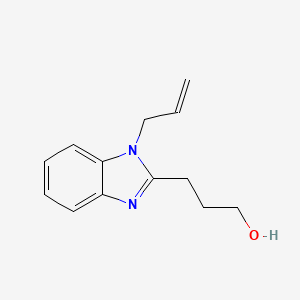
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely expressed in the central nervous system.
科学研究应用
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of mGluR5 in various physiological and pathological processes. For example, N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been used to study the effects of mGluR5 activation on synaptic plasticity, learning, and memory. It has also been used to investigate the role of mGluR5 in drug addiction, anxiety, depression, and other neuropsychiatric disorders.
作用机制
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) from the ER into the cytosol. Ca2+ then activates various downstream signaling pathways, including the activation of protein kinase C (PKC) and the modulation of ion channels and transporters.
Biochemical and Physiological Effects:
Activation of mGluR5 by N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, the modulation of neurotransmitter release, and the regulation of gene expression. For example, activation of mGluR5 has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are thought to underlie learning and memory. Activation of mGluR5 has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its selectivity for mGluR5, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This selectivity makes N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its relatively low potency, which requires high concentrations of the compound to achieve significant effects. This limitation can be overcome by using more potent mGluR5 agonists, such as CHPG or DHPG.
未来方向
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in scientific research. One direction is to investigate the role of mGluR5 in various neuropsychiatric disorders, such as autism, schizophrenia, and Alzheimer's disease. Another direction is to develop more potent and selective mGluR5 agonists that can be used as therapeutic agents for these disorders. Additionally, the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in combination with other compounds, such as NMDA receptor antagonists or AMPA receptor modulators, may provide insights into the complex interactions between different neurotransmitter systems in the brain.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-phenylcyclopentanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide as a white crystalline solid with a melting point of 210-212°C.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVOHGOELPRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)

![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)
![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)